4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine
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Overview
Description
4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine is a compound of interest due to its incorporation in various chemical syntheses and potential biological activities. Its structure features a thiazole ring substituted with fluoro and difluorophenyl groups, which are common functionalities in pharmaceuticals and agrochemicals due to their influence on bioactivity and molecular stability.
Synthesis Analysis
The synthesis of thiazol-2-amine derivatives, including 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine, often involves the reaction of corresponding amines with carbon disulfide, halogenated compounds, or isothiocyanates in the presence of base. A specific example includes the synthesis of thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit, showcasing the importance of NMR spectroscopy and elemental analysis in confirming the structure of newly synthesized compounds (Liu, Dai, & Fang, 2011).
Scientific Research Applications
Synthesis and Biological Activities
4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine and its derivatives have been explored for their synthesis and potential biological activities. Notably, thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit have shown promising antifungal and plant-growth-regulatory activities (Jian‐Bing Liu, H. Dai, & Jianxin Fang, 2011).
Corrosion Inhibition
Studies involving density functional theory (DFT) calculations and molecular dynamics simulations have been conducted to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives, including those similar to 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine, against corrosion of iron (S. Kaya, C. Kaya, et al., 2016).
Spectroscopic Characterization and Crystallography
Spectroscopic features and molecular structures of compounds similar to 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine, such as 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, have been determined using single-crystal X-ray analysis and vibrational spectroscopy. These studies help in understanding the properties of these compounds in various states (Thuraya Al-Harthy et al., 2019).
Antimicrobial Screening
Certain fluoro substituted sulphonamide benzothiazole compounds, which are structurally related to 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine, have been synthesized and screened for their antimicrobial activities. These compounds have shown significant potential in this area, indicating the relevance of such structures in antimicrobial research (V. Jagtap et al., 2010).
Two-Photon Absorption
Research into the synthesis of new fluorene derivatives, including those related to 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine, has shown potential applications in two-photon fluorescence microscopy. These compounds demonstrate high two-photon absorptivity, making them suitable for advanced imaging techniques (Belfield et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2,4-difluorophenyl)-5-fluoro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2S/c10-4-1-2-5(6(11)3-4)7-8(12)15-9(13)14-7/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGNXGPJVMZSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(SC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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